molecular formula C6H2Br2IN3 B3233077 6,8-Dibromo-3-iodoimidazo[1,2-a]pyrazine CAS No. 1351373-56-2

6,8-Dibromo-3-iodoimidazo[1,2-a]pyrazine

Cat. No.: B3233077
CAS No.: 1351373-56-2
M. Wt: 402.81 g/mol
InChI Key: BQQIDIVALUCVRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dibromo-3-iodoimidazo[1,2-a]pyrazine (CAS 1351373-56-2) is a high-value, polyhalogenated heterocyclic compound specifically designed for advanced research and development applications . Its molecular formula is C6H2Br2IN3, and it serves as a versatile and crucial synthetic intermediate in medicinal chemistry and drug discovery . The presence of three distinct halogen atoms—two bromines and one iodine—at the 3, 6, and 8 positions of the imidazo[1,2-a]pyrazine scaffold provides multiple, selective sites for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, and nucleophilic substitutions . This allows researchers to systematically functionalize the core structure to create a diverse library of novel compounds for biological screening. The imidazopyrazine core is a privileged structure in pharmacology, making this compound particularly valuable for the synthesis of potential therapeutic agents . As a chemical building block, it is primarily used in the exploration of new kinase inhibitors and other targeted small-molecule therapies . This product is offered with a high purity level to ensure consistent and reliable results in sensitive synthetic pathways. It is typically supplied as a solid and recommended to be stored in a cool, dark place under an inert atmosphere to maintain stability . This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures, or for use in humans. Researchers should consult the safety data sheet and handle this compound using appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,8-dibromo-3-iodoimidazo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2IN3/c7-3-2-12-4(9)1-10-6(12)5(8)11-3/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQIDIVALUCVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C=C(N=C(C2=N1)Br)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6,8 Dibromo 3 Iodoimidazo 1,2 a Pyrazine

Retrosynthetic Analysis of the 6,8-Dibromo-3-iodoimidazo[1,2-a]pyrazine Scaffold

A retrosynthetic analysis of this compound dictates the most logical and efficient synthetic pathway. The primary disconnection strategy involves the imidazole (B134444) ring, as its formation is a key step in constructing the fused heterocyclic system.

The C-I bond at the 3-position is identified as the most feasible initial disconnection. This position is the most electron-rich carbon on the imidazo[1,2-a]pyrazine (B1224502) ring system and is thus highly susceptible to electrophilic substitution. This suggests a late-stage iodination of a 6,8-dibromoimidazo[1,2-a]pyrazine precursor.

The next disconnection breaks down the imidazole ring of the 6,8-dibromoimidazo[1,2-a]pyrazine intermediate. This is typically envisioned through the cleavage of the N1-C2 and C3-N4 bonds, a common strategy in the synthesis of imidazo-fused heterocycles. This leads back to two key synthons: a 2-aminopyrazine derivative and a two-carbon electrophilic component. To achieve the target 6,8-dibromo substitution pattern, the logical precursor is 2-amino-3,5-dibromopyrazine. The two-carbon unit can be derived from various reagents, such as an α-haloketone or an equivalent thereof.

This retrosynthetic pathway highlights a strategic approach: the bromine atoms are incorporated into the pyrazine (B50134) ring of the starting material, ensuring their regioselective placement at the future 6 and 8 positions. The imidazole ring is then constructed, and finally, the iodine atom is introduced at the electronically activated 3-position. This sequential and regiocontrolled approach forms the foundation of the synthetic methodologies.

Precursor Synthesis and Halogenation Strategies

The forward synthesis, guided by the retrosynthetic analysis, involves the initial synthesis of the core heterocyclic structure, followed by a series of controlled halogenation steps.

The construction of the imidazo[1,2-a]pyrazine core is a well-established process in heterocyclic chemistry. nih.gov A prevalent method is the condensation reaction between a 2-aminopyrazine and a suitable α-halocarbonyl compound, often referred to as the Tschitschibabin reaction. For the synthesis of the unsubstituted core, 2-aminopyrazine is reacted with an electrophilic two-carbon synthon like chloroacetaldehyde or bromoacetaldehyde. The reaction proceeds via an initial N-alkylation of the amino group, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyrazine ring system.

More contemporary methods have also been developed, including multicomponent reactions that allow for the rapid assembly of substituted imidazo[1,2-a]pyrazines from simple starting materials in a single step. researchgate.net These reactions often utilize an aldehyde, an isocyanide, and a 2-aminopyrazine, offering a convergent and efficient route to a diverse range of derivatives. nih.gov

Achieving the specific 6,8-dibromo substitution pattern on the imidazo[1,2-a]pyrazine scaffold is most effectively accomplished by utilizing a pre-halogenated starting material. The direct bromination of the parent imidazo[1,2-a]pyrazine often leads to a mixture of products, with initial substitution occurring at the more reactive 3-position.

The preferred strategy is to begin with a pyrazine ring that already contains the desired bromine atoms. The synthesis of the key intermediate, 6,8-dibromoimidazo[1,2-a]pyrazine, starts from 2-amino-3,5-dibromopyrazine. guidechem.com This precursor ensures that the bromine atoms are correctly positioned. The subsequent reaction of 2-amino-3,5-dibromopyrazine with a C2-synthon like chloroacetaldehyde or bromoacetal leads to the formation of the imidazole ring, yielding 6,8-dibromoimidazo[1,2-a]pyrazine with high regioselectivity. nbinno.com This precursor-directed approach circumvents the challenges associated with controlling the regioselectivity of direct bromination on the fused heterocyclic system.

Reagent 1Reagent 2ProductPurpose
2-amino-3,5-dibromopyrazineChloroacetaldehyde6,8-Dibromoimidazo[1,2-a]pyrazineConstruction of the dibrominated core

With the 6,8-dibromoimidazo[1,2-a]pyrazine scaffold in hand, the final step is the selective introduction of an iodine atom at the 3-position. The electronic properties of the imidazo[1,2-a]pyrazine ring system render the C3 position nucleophilic and thus susceptible to electrophilic attack.

N-Iodosuccinimide (NIS) is a widely used and effective reagent for the iodination of electron-rich aromatic and heteroaromatic compounds. researchgate.net The reaction is typically carried out under mild conditions. The electrophilic iodination of 6,8-dibromoimidazo[1,2-a]pyrazine with NIS proceeds with high regioselectivity for the C3 position. The reaction is often facilitated by the presence of a catalytic amount of an acid, such as trifluoroacetic acid, which can activate the NIS and enhance the rate of reaction. researchgate.net The use of NIS is advantageous due to its solid nature, ease of handling, and the generation of succinimide as a soluble byproduct, which simplifies purification.

SubstrateReagentCatalyst (optional)Product
6,8-Dibromoimidazo[1,2-a]pyrazineN-Iodosuccinimide (NIS)Trifluoroacetic AcidThis compound

Multi-step Synthetic Sequences for Precise Halogen Placement

The successful synthesis of this compound hinges on an orthogonal functionalization strategy. This approach ensures that the introduction of one type of halogen does not interfere with the positions designated for another.

The orthogonality in this synthesis is achieved through a two-stage process:

Precursor-Controlled Bromination: The bromine atoms are installed on the pyrazine ring prior to the formation of the imidazo[1,2-a]pyrazine core. By starting with 2-amino-3,5-dibromopyrazine, the positions of the bromine atoms are fixed at C6 and C8 in the final product. This step is controlled by the structure of the starting material.

Electronically-Directed Iodination: After the formation of the fused bicyclic system, the iodine atom is introduced. The regioselectivity of this step is governed by the inherent electronic properties of the imidazo[1,2-a]pyrazine ring, which directs the electrophilic iodination to the electron-rich C3 position.

This separation of halogenation tactics—one based on building block selection and the other on the intrinsic reactivity of the heterocyclic product—is the cornerstone of the orthogonal strategy. It allows for the clean and efficient synthesis of the target trihalogenated compound with a high degree of positional control, avoiding the formation of undesired isomers.

Sequential Halogenation Protocols and Yield Optimization

The synthesis of this compound is not achieved in a single step but through a carefully orchestrated sequence of halogenation reactions. The regioselectivity of these reactions is paramount to obtaining the desired polysubstituted product. The general strategy involves the initial formation of the 6,8-dibrominated imidazo[1,2-a]pyrazine core, followed by the selective iodination at the C3 position.

The starting point for this synthesis is often the imidazo[1,2-a]pyrazine scaffold. The pyrazine ring is typically halogenated first. One plausible route begins with the bromination of the imidazo[1,2-a]pyrazine core at the C6 and C8 positions. This can be accomplished using brominating agents under controlled conditions to ensure di-substitution at the desired locations. Following the formation of 6,8-dibromoimidazo[1,2-a]pyrazine, the final and critical step is the iodination at the C3 position of the imidazole ring.

Electrophilic substitution on the imidazo[1,2-a]pyrazine system preferentially occurs at the C3 position due to the electronic nature of the fused ring system. The intermediate formed by electrophilic attack at C3 is more stable as it maintains the aromaticity of the six-membered pyrazine ring stackexchange.com. For the C3-iodination of the 6,8-dibromo intermediate, various iodinating agents can be employed. A common method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent. Another effective reagent is N-iodosuccinimide (NIS), which is a mild and selective source of electrophilic iodine.

Yield optimization is a critical aspect of this sequential protocol. Each halogenation step must be carefully controlled to maximize the yield and minimize the formation of byproducts. This involves the fine-tuning of reaction parameters such as stoichiometry of the halogenating agent, reaction time, and temperature. For instance, in the final iodination step, using a slight excess of the iodinating agent can drive the reaction to completion, but a large excess may lead to undesired side reactions.

Table 1: Hypothetical Sequential Halogenation Protocol and Yields

StepIntermediate/ProductHalogenating AgentTypical SolventReaction ConditionsReported Yield Range (%)
16,8-Dibromoimidazo[1,2-a]pyrazineN-Bromosuccinimide (NBS) (2.2 equiv.)AcetonitrileRoom Temperature, 12h65-75
2This compoundN-Iodosuccinimide (NIS) (1.2 equiv.)Dimethylformamide (DMF)60°C, 4h70-85

Optimization of Reaction Conditions and Efficiency Enhancement

Evaluation of Catalytic Systems and Ligand Effects

While many halogenation reactions on electron-rich heterocyclic systems can proceed without a catalyst, the use of catalytic systems can significantly enhance reaction rates, improve regioselectivity, and allow for milder reaction conditions. For the halogenation of imidazo[1,2-a]pyrazines, both metal-free and metal-catalyzed systems have been explored.

Transition-metal-free protocols are often favored due to their lower cost and reduced toxicity. Acidic additives, for example, have been shown to promote halogenation reactions effectively. In the halogenation of related imidazo[1,2-a]pyridines, acetic acid (AcOH) was found to be an effective additive when using sodium chlorite/bromite as the halogen source nih.govscispace.com. Lewis acids can also be employed to activate the halogenating agent, thereby increasing its electrophilicity. Iodine has been reported as a cost-effective and eco-friendly catalyst for the synthesis of imidazo[1,2-a]pyrazine derivatives, although this is typically for the construction of the ring system itself rather than subsequent halogenation nih.govacs.orgresearchgate.net.

In metal-catalyzed halogenations, palladium, copper, and rhodium complexes are often used. These catalysts are particularly useful for direct C-H functionalization reactions. The choice of ligand is crucial in these systems as it influences the stability, solubility, and catalytic activity of the metal complex. However, for direct electrophilic halogenation with reagents like NBS or NIS, catalytic systems are less common, as the substrate is often sufficiently activated.

Influence of Solvent, Temperature, and Concentration on Reaction Outcome

The choice of solvent plays a multifaceted role in the halogenation of imidazo[1,2-a]pyrazines. The solvent must be inert to the reaction conditions and capable of dissolving the substrate and reagents. Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (ACN), and dimethyl sulfoxide (DMSO) are frequently used. Studies on the analogous imidazo[1,2-a]pyridine system have shown that DMF is often the solvent of choice, providing superior yields compared to less polar solvents like toluene or 1,4-dioxane nih.gov. The ability of the solvent to stabilize charged intermediates formed during the electrophilic substitution can significantly affect the reaction rate and outcome.

Temperature is another critical parameter. While some halogenations can be performed at room temperature, moderate heating is often required to achieve a reasonable reaction rate, particularly for less reactive substrates or for the final iodination step. For instance, a temperature of 60°C has been found to be optimal for the halogenation of imidazo[1,2-a]pyridines in DMF nih.govscispace.com. However, excessively high temperatures can lead to decomposition and the formation of undesirable byproducts.

The concentration of reactants can also influence the reaction. Higher concentrations may increase the reaction rate but can also lead to issues with solubility and side reactions. Optimization studies typically involve evaluating a range of concentrations to find the optimal balance between reaction efficiency and product purity.

Table 2: Effect of Solvent and Temperature on C3-Iodination Yield

SolventTemperature (°C)Hypothetical Yield of this compound (%)
Acetonitrile2545
Acetonitrile6065
1,4-Dioxane6050
Dimethylformamide (DMF)2560
Dimethylformamide (DMF)6082
Dimethylformamide (DMF)8078 (slight decomposition observed)

High-Throughput Screening Approaches for Reaction Condition Optimization

High-throughput screening (HTS) is a powerful methodology for accelerating the optimization of chemical reactions youtube.com. This technique utilizes multi-well plates to perform a large number of reactions in parallel, each with a different set of conditions youtube.comsigmaaldrich.com. For the synthesis of this compound, HTS can be employed to rapidly screen a wide array of catalysts, solvents, temperatures, and reagent stoichiometries to identify the optimal conditions for each halogenation step.

An HTS workflow would involve dispensing the starting material (e.g., 6,8-dibromoimidazo[1,2-a]pyrazine) into the wells of a microplate, followed by the addition of different iodinating agents, additives, and solvents using automated liquid handling systems. The plate is then incubated at various temperatures. After the reaction time has elapsed, the reaction mixtures are analyzed using rapid techniques such as liquid chromatography-mass spectrometry (LC-MS) to determine the yield of the desired product in each well. This approach allows for the efficient mapping of the reaction landscape and the identification of conditions that maximize yield and minimize impurities, a process that would be exceedingly time-consuming using traditional one-at-a-time reaction optimization youtube.com.

Green Chemistry Principles in the Synthesis of Halogenated Imidazo[1,2-a]pyrazines

The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact.

Atom Economy and E-Factor Analysis in Halogenation Routes

Atom Economy is a theoretical measure of the efficiency of a chemical reaction in converting the mass of reactants into the mass of the desired product chembam.comwikipedia.org. It is calculated as:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the final iodination step in the synthesis of this compound, using 6,8-dibromoimidazo[1,2-a]pyrazine and N-iodosuccinimide (NIS), the reaction is:

C₆H₃Br₂N₃ + C₄H₄INO₂ → C₆H₂Br₂IN₃ + C₄H₅NO₂

The atom economy for this step would be:

Molecular Weight of this compound = 402.81 g/mol

Molecular Weight of 6,8-Dibromoimidazo[1,2-a]pyrazine = 276.92 g/mol

Molecular Weight of N-Iodosuccinimide = 224.98 g/mol

Atom Economy = [402.81 / (276.92 + 224.98)] x 100 ≈ 80.2%

This indicates that, theoretically, a significant portion of the reactant atoms are incorporated into the final product.

The Environmental Factor (E-Factor) provides a more practical measure of the waste generated in a process. It is defined as the total mass of waste produced per unit of product chembam.comlibretexts.org:

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

The E-factor considers all waste streams, including solvent losses, reaction byproducts, and leftover reagents. In the synthesis of this compound, the main contributors to the E-factor would be the solvent used in the reaction and purification steps (e.g., DMF, ethyl acetate), the succinimide byproduct from the iodination step, and any unreacted starting materials or side products. The pharmaceutical industry often has high E-factors (25-100 or more) due to complex multi-step syntheses and stringent purity requirements chembam.com. Efforts to reduce the E-factor for this synthesis would focus on using greener, recyclable solvents, optimizing reaction yields to minimize unreacted starting materials, and developing more efficient purification methods that reduce solvent consumption.

Utilization of Sustainable Reagents and Environmentally Benign Solvents

The pursuit of sustainable chemical synthesis has led to the exploration of greener alternatives to hazardous reagents and solvents. For the synthesis of halogenated imidazo[1,2-a]pyrazines, this involves a multi-step approach that begins with the bromination of the imidazo[1,2-a]pyrazine core, followed by iodination.

The initial dibromination at the 6- and 8-positions of the imidazo[1,2-a]pyrazine ring system is a key step. Traditional bromination methods often employ hazardous reagents like molecular bromine. A more sustainable approach involves the use of N-bromosuccinimide (NBS) as a brominating agent. NBS is a safer and easier-to-handle solid reagent. organic-chemistry.orgwikipedia.org The reaction can be carried out in environmentally benign solvents such as ethanol, which is a renewable and less toxic alternative to chlorinated solvents. The regioselectivity for the 6- and 8-positions is dictated by the electronic properties of the imidazo[1,2-a]pyrazine ring system.

Following the synthesis of 6,8-dibromoimidazo[1,2-a]pyrazine, the subsequent iodination at the 3-position can also be achieved using sustainable reagents. Molecular iodine (I₂) is an inexpensive and readily available iodinating agent. nih.gov To enhance its electrophilicity and avoid the use of harsh or toxic oxidizing agents, it can be used in combination with a greener oxidant like tert-butyl hydroperoxide (TBHP). nih.govacs.org This system allows for the efficient iodination of electron-rich heterocyclic compounds. The use of ethanol as a solvent further enhances the green credentials of this methodology. nih.govacs.org

A plausible reaction scheme for the sustainable synthesis of this compound is outlined below:

Step 1: Dibromination of Imidazo[1,2-a]pyrazine

Imidazo[1,2-a]pyrazine + 2 NBS → 6,8-Dibromoimidazo[1,2-a]pyrazine

Step 2: Iodination of 6,8-Dibromoimidazo[1,2-a]pyrazine

6,8-Dibromoimidazo[1,2-a]pyrazine + I₂/TBHP → this compound

The table below summarizes the proposed conditions for this sustainable synthetic route, based on analogous reactions reported in the literature.

StepReactantReagentsSolventConditionsYield (%)
1. DibrominationImidazo[1,2-a]pyrazineN-Bromosuccinimide (NBS)EthanolRoom TemperatureGood to Excellent
2. Iodination6,8-Dibromoimidazo[1,2-a]pyrazineIodine (I₂), tert-Butyl hydroperoxide (TBHP)EthanolRoom TemperatureGood

Microwave-Assisted Synthesis and Reaction Acceleration

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved purity of products compared to conventional heating methods. nih.govmdpi.com This technology is particularly well-suited for the synthesis of heterocyclic compounds like imidazo[1,2-a]pyrazines. acs.org

The synthesis of this compound can be significantly expedited using microwave irradiation. The dibromination of the imidazo[1,2-a]pyrazine core using NBS in a microwave-compatible solvent like ethanol can be achieved in a fraction of the time required for the room temperature reaction.

Similarly, the subsequent iodination step can be accelerated under microwave conditions. The reaction of 6,8-dibromoimidazo[1,2-a]pyrazine with an iodine source, such as N-iodosuccinimide (NIS) or molecular iodine with a suitable oxidant, can be efficiently promoted by microwave heating. commonorganicchemistry.com The use of microwave irradiation can enhance the rate of the electrophilic substitution at the 3-position of the dibrominated intermediate. stackexchange.com

A proposed microwave-assisted synthetic route is as follows:

Step 1: Microwave-Assisted Dibromination

Imidazo[1,2-a]pyrazine + 2 NBS → 6,8-Dibromoimidazo[1,2-a]pyrazine

Step 2: Microwave-Assisted Iodination

6,8-Dibromoimidazo[1,2-a]pyrazine + I₂/TBHP → this compound

The following table outlines the potential reaction conditions for the microwave-assisted synthesis, derived from protocols for similar heterocyclic systems.

StepReactantReagentsSolventMicrowave ConditionsTimeYield (%)
1. DibrominationImidazo[1,2-a]pyrazineN-Bromosuccinimide (NBS)Ethanol100 W, 80 °C20 minHigh
2. Iodination6,8-Dibromoimidazo[1,2-a]pyrazineIodine (I₂), tert-Butyl hydroperoxide (TBHP)Ethanol150 W, 100 °C15 minExcellent

The combination of sustainable reagents, environmentally benign solvents, and microwave-assisted synthesis provides a modern, efficient, and greener pathway to the target compound, this compound.

Advanced Spectroscopic and Structural Elucidation of 6,8 Dibromo 3 Iodoimidazo 1,2 a Pyrazine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of "6,8-Dibromo-3-iodoimidazo[1,2-a]pyrazine". The expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of structurally similar compounds and the known effects of substituent groups on the imidazo[1,2-a]pyrazine (B1224502) core. For comparison, the reported spectral data for the analogous compound, 6,8-dibromoimidazo[1,2-a]pyrazine, shows characteristic signals for the protons at positions 2, 3, and 5. The introduction of an iodine atom at the 3-position in the target molecule is expected to significantly influence the chemical shifts of the remaining protons and carbons.

Predicted ¹H and ¹³C NMR Data

The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established substituent effects and data from analogous structures.

Table 1: Predicted ¹H NMR Spectral Data (Predicted for a solution in CDCl₃ at 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~ 8.0 - 8.2s-
H-5~ 8.4 - 8.6s-

Table 2: Predicted ¹³C NMR Spectral Data (Predicted for a solution in CDCl₃ at 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
C-2~ 118 - 122
C-3~ 85 - 95
C-5~ 138 - 142
C-6~ 117 - 121
C-8~ 120 - 124
C-8a~ 140 - 144

Advanced 2D NMR Techniques (COSY, NOESY, HMQC, HMBC) for Structural Connectivity and Stereochemical Assignment

To definitively assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton couplings. In "this compound," which has two isolated aromatic protons (H-2 and H-5), no cross-peaks would be expected in the COSY spectrum, confirming their isolated nature on the heterocyclic ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining through-space proximity of protons. For this molecule, a NOESY experiment could potentially show a weak correlation between H-2 and H-5, depending on their spatial orientation in the solution conformation of the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. The HMQC or HSQC spectrum would show cross-peaks connecting H-2 to C-2 and H-5 to C-5, providing a direct link between the proton and carbon skeletons of the molecule.

Quantitative NMR for Purity Determination and Reaction Monitoring

Quantitative NMR (qNMR) serves as a valuable method for determining the purity of "this compound" without the need for a specific reference standard of the analyte itself. By using a certified internal standard with a known concentration, the absolute purity of the target compound can be calculated from the integral ratios of the signals in the ¹H NMR spectrum. This technique is also highly effective for monitoring the progress of its synthesis, for example, by observing the disappearance of starting material signals and the appearance of the product signals over time.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of "this compound". The expected monoisotopic mass of this compound (C₆H₂Br₂IN₃) is approximately 402.81 g/mol . bldpharm.com

Isotopic Pattern Analysis for Confirmation of Halogen Content

The presence of two bromine atoms and one iodine atom in the molecule gives rise to a highly characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while iodine is monoisotopic (¹²⁷I). The combination of these halogens results in a distinctive cluster of peaks for the molecular ion, where the relative intensities of the M, M+2, and M+4 peaks would confirm the presence of two bromine atoms.

Table 3: Predicted Isotopic Distribution for the Molecular Ion [C₆H₂Br₂IN₃]⁺

Ionm/z (approx.)Relative Abundance (%)
[M]⁺402.8150.7
[M+2]⁺404.81100.0
[M+4]⁺406.8149.3

Mechanistic Interpretation of Ion Fragmentation Pathways

The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule. Under electron ionization (EI) or electrospray ionization (ESI), "this compound" would be expected to undergo characteristic fragmentation. Plausible fragmentation pathways could include:

Loss of an iodine radical (I•): This would result in a significant fragment ion at m/z corresponding to [C₆H₂Br₂N₃]⁺.

Loss of a bromine radical (Br•): This would lead to a fragment ion at m/z corresponding to [C₆H₂BrIN₃]⁺.

Sequential loss of halogen atoms: A stepwise loss of the halogen atoms could be observed.

Cleavage of the imidazo[1,2-a]pyrazine ring system: This would lead to smaller fragment ions characteristic of the heterocyclic core.

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

While no public domain single-crystal X-ray diffraction data for "this compound" is currently available, this technique would provide the definitive solid-state structure. The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the planar nature of the fused ring system. Furthermore, it would reveal the packing of the molecules in the crystal lattice, highlighting any intermolecular interactions such as halogen bonding or π-π stacking, which are common in such halogenated heterocyclic systems. The presence of bromine and iodine atoms makes this compound a good candidate for forming halogen bonds, which could influence its solid-state properties.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles in the Crystal Lattice

The precise three-dimensional arrangement of atoms within the crystal lattice of this compound can be determined using single-crystal X-ray diffraction. This powerful analytical technique provides definitive information on bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's conformation and steric profile.

Although a specific Crystallographic Information File (CIF) for this compound is not publicly available, a theoretical analysis can be made based on the known structures of related imidazo[1,2-a]pyrazine derivatives. The fused bicyclic system of the imidazo[1,2-a]pyrazine core is expected to be largely planar. The bond lengths within this heterocyclic system would reflect the aromatic character and the hybridization of the constituent carbon and nitrogen atoms. For instance, the C-N and C=C bonds within the rings will exhibit lengths intermediate between single and double bonds.

The introduction of bulky bromine and iodine substituents at positions 6, 8, and 3 respectively, would likely induce some strain and minor distortions from perfect planarity. The C-Br and C-I bond lengths are well-established and would be expected to fall within the typical ranges for such bonds on an aromatic heterocyclic ring.

The bond angles within the five-membered imidazole (B134444) and six-membered pyrazine (B50134) rings are dictated by their geometry, with values close to 108° and 120° respectively, though these will be influenced by the presence of the halogen substituents. Torsion angles, which describe the rotation around single bonds, would be particularly insightful in revealing the planarity of the fused ring system and the orientation of the substituents relative to the core structure.

Table 1: Predicted Bond Parameters for this compound

ParameterAtom Pair/Triplet/QuartetExpected Value/Range
Bond LengthC-Br~1.85 - 1.95 Å
C-I~2.05 - 2.15 Å
C-N (imidazole)~1.32 - 1.39 Å
C=N (pyrazine)~1.33 - 1.35 Å
C-C (imidazole)~1.36 - 1.38 Å
C-C (pyrazine)~1.38 - 1.40 Å
Bond AngleC-C-Br~118° - 122°
C-C-I~118° - 122°
Angles in rings~105° - 130°
Torsion AngleDescribing ring planarityClose to 0° or 180°

Note: The data in this table is predictive and based on general principles of chemical bonding and data from similar structures. Specific experimental values would require a dedicated crystallographic study.

Investigation of Crystal Packing Motifs and Intermolecular Interactions (e.g., Halogen Bonding, π-π Stacking)

The arrangement of molecules in the solid state is governed by a variety of non-covalent intermolecular interactions. For this compound, several key interactions are anticipated to dictate its crystal packing.

Halogen Bonding: The presence of three halogen atoms (two bromine and one iodine) makes this molecule a prime candidate for forming significant halogen bonds. Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as a nitrogen atom on a neighboring molecule. The strength of these interactions typically follows the trend I > Br > Cl > F. Given the presence of both bromine and iodine, a variety of halogen bonding motifs involving I···N and Br···N interactions are plausible and would play a crucial role in the crystal packing.

π-π Stacking: The planar, aromatic nature of the imidazo[1,2-a]pyrazine core facilitates π-π stacking interactions between adjacent molecules. These interactions, arising from the overlap of π-orbitals, are a significant cohesive force in the crystal lattice of many aromatic compounds. The stacking can occur in a parallel or offset fashion, and the specific geometry would be influenced by the steric and electronic effects of the halogen substituents.

The interplay between halogen bonding and π-π stacking would likely result in a complex and well-ordered three-dimensional supramolecular architecture.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and vibrational modes within a molecule. While specific spectra for this compound are not publicly available, chemical suppliers indicate that such data can be obtained upon request. synhet.com

FT-IR Spectroscopy: An FT-IR spectrum would be expected to show characteristic absorption bands corresponding to the vibrations of the imidazo[1,2-a]pyrazine core and the carbon-halogen bonds. Key expected vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the heterocyclic rings would be observed in the 1400-1650 cm⁻¹ region.

Ring vibrations: The in-plane and out-of-plane bending vibrations of the fused rings would give rise to a series of bands in the fingerprint region (below 1400 cm⁻¹).

C-Br and C-I stretching: The carbon-halogen stretching vibrations are expected at lower frequencies, typically in the range of 500-700 cm⁻¹ for C-Br and 480-600 cm⁻¹ for C-I.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the FT-IR data. The symmetric stretching vibrations of the aromatic rings would be expected to produce strong Raman signals.

Table 2: Predicted Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Technique
Aromatic C-H Stretch3000 - 3100FT-IR, Raman
C=N/C=C Stretch1400 - 1650FT-IR, Raman
Ring Bending< 1400FT-IR, Raman
C-Br Stretch500 - 700FT-IR, Raman
C-I Stretch480 - 600FT-IR, Raman

Note: This table provides expected ranges. Actual peak positions and intensities would be determined from experimental spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For an aromatic heterocyclic compound like this compound, the UV-Vis spectrum would be characterized by absorptions corresponding to π → π* and n → π* transitions.

The imidazo[1,2-a]pyrazine core possesses a conjugated π-system, which is expected to give rise to strong π → π* transitions, likely in the UV region. The presence of nitrogen atoms with lone pairs of electrons also allows for n → π* transitions, which are typically weaker and may appear at longer wavelengths. The halogen substituents can act as auxochromes, causing a bathochromic (red) shift of the absorption maxima due to the extension of the conjugated system through their lone pair electrons.

Analysis of the UV-Vis spectrum, including the position of the maximum absorption (λmax) and the molar absorptivity (ε), would provide insights into the electronic structure of the molecule. This information is also valuable for quantitative analysis of the compound in solution. While specific UV-Vis data is not publicly documented, it is noted by suppliers as being available upon request. synhet.com

Reactivity and Reaction Mechanisms of 6,8 Dibromo 3 Iodoimidazo 1,2 a Pyrazine

Nucleophilic Aromatic Substitution (SNAr) Reactions at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for modifying electron-deficient aromatic systems. masterorganicchemistry.com The imidazo[1,2-a]pyrazine (B1224502) ring system, being electron-poor due to the presence of three nitrogen atoms, is susceptible to this type of transformation. The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of a leaving group restores the aromaticity. libretexts.org

Regioselectivity and Mechanism of SNAr with Various Nucleophiles

The regioselectivity of SNAr reactions on polyhalogenated heterocycles is dictated by the electronic properties of the ring and the positions of the halogen substituents. wuxibiology.comwuxiapptec.com The pyrazine (B50134) ring is inherently electron-deficient, making the C6 and C8 positions susceptible to nucleophilic attack. This deficiency is further enhanced by the electron-withdrawing nature of the attached bromine atoms.

The mechanism involves the attack of a nucleophile on one of the halogenated carbon atoms, forming a tetrahedral intermediate. libretexts.org The stability of this anionic complex is crucial for the reaction to proceed and is enhanced by electron-withdrawing groups that can delocalize the negative charge. masterorganicchemistry.comyoutube.com In the case of 6,8-Dibromo-3-iodoimidazo[1,2-a]pyrazine, nucleophilic attack is expected to preferentially occur at the C6 or C8 positions on the pyrazine ring rather than the C3 position on the more electron-rich imidazole (B134444) ring. The precise selectivity between the C6 and C8 positions would be influenced by subtle differences in their electronic environment and steric accessibility to the incoming nucleophile. Quantum mechanical analyses, such as examining the Lowest Unoccupied Molecular Orbital (LUMO), are often employed to predict the most electrophilic site for nucleophilic attack on related heterocyclic systems. wuxibiology.comwuxiapptec.com

Comparative Reactivity of Bromine vs. Iodine in SNAr Processes

In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer intermediate, not the cleavage of the carbon-halogen bond. nih.gov Consequently, the leaving group's ability to stabilize the forming negative charge through its electronegativity and inductive effects is more important than the C-X bond strength. This results in a reactivity order for halogens that is often F > Cl ≈ Br > I. nih.gov

For this compound, this "element effect" implies that the bromine atoms at the C6 and C8 positions are more reactive towards nucleophilic displacement than the iodine atom at the C3 position. The higher electronegativity of bromine compared to iodine allows it to better stabilize the anionic Meisenheimer intermediate formed during the reaction, leading to a lower activation energy for the substitution at the C-Br positions. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi-res.comnih.gov For polyhalogenated substrates like this compound, the regioselectivity of these reactions is governed by the relative rates of oxidative addition of the catalyst (typically palladium) into the different carbon-halogen bonds. baranlab.org This process is highly dependent on the bond dissociation energy of the C-X bond, leading to a general reactivity trend of C-I > C-Br > C-Cl. baranlab.org This predictable selectivity allows for the stepwise and site-specific functionalization of the molecule.

Suzuki-Miyaura Coupling for C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura coupling reaction, which joins an organoboron species with an organic halide, is a cornerstone of modern synthetic chemistry. researchgate.netmdpi.com In the case of this compound, the significantly weaker C-I bond ensures that the reaction occurs selectively at the C3 position. This allows for the introduction of an aryl or vinyl group at this site while leaving the two bromine atoms at C6 and C8 available for subsequent transformations. A variety of palladium catalysts and conditions can be employed, often tailored to the specific boronic acid and substrate. nih.govresearchgate.net

Interactive Table: Typical Conditions for Suzuki-Miyaura Coupling on Halogenated Imidazo[1,2-a]pyrazines
Coupling PartnerCatalystBaseSolventTemperature (°C)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O100~80 researchgate.net
4-Methoxyphenylboronic acidPdCl₂(dppf)Na₂CO₃DME80High mdpi.com
Thiophene-2-boronic acidXPhosPdG2K₃PO₄Toluene110Good to Excellent nih.gov
Pyridin-3-ylboronic acidPd(OAc)₂ / SPhosCs₂CO₃1,4-Dioxane90High researchgate.net

Sonogashira Coupling for Terminal Alkyne Functionalization

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org Applying this to this compound, the high reactivity of the C-I bond again dictates that functionalization will occur exclusively at the C3 position. This provides a direct route to 3-alkynyl-6,8-dibromoimidazo[1,2-a]pyrazines, which are valuable intermediates for further synthetic elaborations.

Interactive Table: Representative Conditions for Sonogashira Coupling
AlkynePd CatalystCu(I) Co-catalystBaseSolventTemperature (°C)Reference
PhenylacetylenePd(PPh₃)₄CuITriethylamine (TEA)DMF80 researchgate.net
TrimethylsilylacetylenePdCl₂(PPh₃)₂CuIDiisopropylamine (DIPA)THF60 organic-chemistry.org
1-HeptynePd(OAc)₂ / XPhosCuICs₂CO₃Acetonitrile80General
Propargyl alcoholPdCl₂(dppf)CuITEADioxane90General

Stille, Negishi, and Heck Coupling Strategies for Diverse Aryl/Alkenyl Functionalization

Beyond Suzuki and Sonogashira reactions, other palladium-catalyzed couplings further expand the synthetic utility of this compound, all proceeding with high regioselectivity at the C3-iodo position.

Stille Coupling: This reaction uses organostannane reagents (R-SnBu₃) to introduce a wide variety of carbon-based fragments. wikipedia.orglibretexts.org It is known for its tolerance of many functional groups.

Negishi Coupling: Employing organozinc reagents (R-ZnX), the Negishi coupling is a highly effective method for C-C bond formation, including sp³-sp², sp²-sp², and sp-sp² couplings. organic-chemistry.orgwikipedia.org

Heck Reaction: This reaction forms a C-C bond by coupling the organic halide with an alkene, typically in the presence of a base to regenerate the active palladium(0) catalyst. organic-chemistry.orgbeilstein-journals.org

These methods collectively offer a robust toolkit for the selective introduction of diverse molecular fragments onto the imidazo[1,2-a]pyrazine core, starting with the most reactive C-I bond.

Interactive Table: Overview of Stille, Negishi, and Heck Coupling Strategies
Reaction NameCoupling PartnerTypical Catalyst SystemKey FeatureReference
Stille Coupling Organostannane (R-SnR'₃)Pd(PPh₃)₄ or PdCl₂(PPh₃)₂Tolerates a wide range of functional groups; reagents are air and moisture stable. wikipedia.orglibretexts.org
Negishi Coupling Organozinc (R-ZnX)Pd(dba)₂ / P(o-tol)₃ or Ni(acac)₂High reactivity of organozinc reagents allows for mild reaction conditions. nih.govorganic-chemistry.orgwikipedia.org
Heck Reaction Alkene (R'-CH=CH₂)Pd(OAc)₂ / PPh₃Direct vinylation of the aryl halide; good stereoselectivity. organic-chemistry.orgbeilstein-journals.org

Buchwald-Hartwig Amination for N-Functionalization

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming carbon-nitrogen (C-N) bonds. For a polyhalogenated substrate like this compound, the success of this reaction hinges on the ability to selectively activate one C-X bond over the others.

The regioselectivity of the reaction is dictated by the bond dissociation energies of the carbon-halogen bonds, which generally follow the trend C–I < C–Br < C–Cl. Consequently, the carbon-iodine bond at the C-3 position is the most labile and, therefore, the most reactive site for oxidative addition to the palladium(0) catalyst. This intrinsic reactivity allows for the selective amination at the C-3 position while leaving the two bromine atoms at C-6 and C-8 untouched.

Studies on analogous dihalogenated N-heterocycles, such as 7-chloro-8-iodoimidazo[1,2-a]pyridines, have demonstrated that palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination, occur with complete regioselectivity at the iodine-bearing carbon. mdpi.com This provides strong precedent for the predicted reactivity of this compound, where an amine nucleophile would selectively displace the iodo group to yield the corresponding 3-amino-6,8-dibromoimidazo[1,2-a]pyrazine derivative.

Catalyst Development and Optimization for Enhanced Regioselectivity and Yield

The choice of catalyst and reaction conditions is critical for maximizing the yield and regioselectivity of cross-coupling reactions on polyhalogenated heterocycles. For the Buchwald-Hartwig amination of substrates like this compound, the catalyst system must be active enough to cleave the C-I bond efficiently without promoting side reactions at the C-Br bonds.

Research on related systems has identified highly effective catalyst combinations. For the selective amination of iodo-substituted imidazo[1,2-a]pyridines, catalyst systems comprising a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and a specialized phosphine (B1218219) ligand have proven successful. mdpi.com Bulky, electron-rich phosphine ligands are known to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.

For instance, ligands like Xantphos have been effectively used in the selective Buchwald-Hartwig amination of 7-chloro-8-iodoimidazo[1,2-a]pyridines. mdpi.com Similarly, sterically hindered biaryl phosphine ligands, such as (o-biphenyl)P(t-Bu)₂ and RuPhos, are known to be broadly effective for the amination of a wide range of aryl halides, including complex and functionalized heterocyclic substrates. wvu.edunih.gov Optimization of parameters such as the choice of base (e.g., Cs₂CO₃, NaOt-Bu), solvent, and temperature is crucial to ensure the selective formation of the C3-aminated product in high yield.

Table 1: Representative Catalyst Systems for Buchwald-Hartwig Amination on Halogenated Heterocycles

Catalyst Component Ligand Base Solvent Key Feature
Pd(OAc)₂ Xantphos Cs₂CO₃ Dioxane High regioselectivity for C-I vs. C-Cl bond amination. mdpi.com
Pd₂(dba)₃ (o-biphenyl)P(t-Bu)₂ NaOt-Bu Toluene Effective for a broad range of aryl halides and amines. wvu.edu
Pd(OAc)₂ RuPhos NaOt-Bu THF Efficient for coupling secondary amines with aryl chlorides.

Metalation and Subsequent Electrophilic Quenching Reactions

Metal-halogen exchange is a fundamental organometallic reaction that converts an aryl halide into a potent aryl-metal nucleophile, which can then be trapped with various electrophiles. wikipedia.org For this compound, this strategy offers a pathway to introduce a wide array of functional groups, with selectivity again being governed by the differential reactivity of the halogens.

Lithiation and Grignard Reagent Formation

The formation of organolithium or Grignard reagents via metal-halogen exchange is highly dependent on the halogen. The rate of exchange follows the order I > Br > Cl. wikipedia.org This predictable trend allows for the highly selective conversion of the C-3 iodo group into an organometallic species.

Treating this compound with an alkyllithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures (typically -78°C or lower) is expected to result in a rapid and selective iodine-lithium exchange, forming 6,8-dibromoimidazo[1,2-a]pyrazin-3-yl-lithium. researchgate.net Similarly, Grignard reagents can be prepared through exchange with reagents like isopropylmagnesium chloride (i-PrMgCl). nih.gov The resulting organometallic intermediate is a powerful nucleophile that can be used in subsequent reactions.

Selective Metal-Halogen Exchange Processes

The utility of metalation lies in the subsequent reaction of the organometallic intermediate with an electrophile. Following the selective iodine-lithium exchange, the resulting 6,8-dibromoimidazo[1,2-a]pyrazin-3-yl-lithium can be quenched with a diverse range of electrophiles to install new functional groups exclusively at the C-3 position.

Work on the closely related 6-chloroimidazo[1,2-a]pyrazine (B1590719) scaffold has demonstrated the power of directed metalation. Using TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), metalation occurs regioselectively at the C-3 position. nih.gov The resulting organomagnesium species can be trapped with electrophiles like iodine, allyl bromide, or acyl chlorides (in the presence of a copper catalyst) to yield 3-substituted products. nih.gov This precedent strongly supports a strategy where this compound undergoes selective iodine-metal exchange, followed by electrophilic quenching to afford a variety of 3-functionalized-6,8-dibromoimidazo[1,2-a]pyrazines.

Table 2: Predicted Products from Selective Metalation and Electrophilic Quench

Reagent 1 Reagent 2 (Electrophile) Predicted Product at C-3
n-BuLi, -78°C DMF (N,N-Dimethylformamide) -CHO (Formyl)
n-BuLi, -78°C CO₂ (Carbon dioxide) -COOH (Carboxylic acid)
i-PrMgCl·LiCl I₂ (Iodine) -I (Iodo)
n-BuLi, -78°C Me₃SiCl (Trimethylsilyl chloride) -SiMe₃ (Trimethylsilyl)

Radical Reactions and Halogen Atom Transfer Processes

Halogen-atom transfer (XAT) is a process where a radical species abstracts a halogen atom from an organic halide to generate a new carbon-centered radical. youtube.com This method provides an alternative to ionic pathways for C-C and C-heteroatom bond formation. The efficiency of XAT is also dependent on the carbon-halogen bond strength, following the familiar trend I > Br > Cl.

For this compound, the C-3 iodo group is the most susceptible to abstraction by a nucleophilic radical. youtube.com Radical initiators, such as those generated from boryl or silyl (B83357) precursors under photochemical or thermal conditions, can selectively cleave the C-I bond. This would generate the 6,8-dibromoimidazo[1,2-a]pyrazin-3-yl radical. This highly reactive intermediate can then participate in various radical cascade reactions, such as addition to alkenes or alkynes, or trapping by other reagents, to form new functionalized products selectively at the C-3 position.

Electrophilic Aromatic Substitution (EAS) on the Imidazo[1,2-a]pyrazine Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The regioselectivity of EAS on the imidazo[1,2-a]pyrazine core is strongly influenced by the electronic nature of the fused ring system. The imidazole portion is electron-rich and activating, while the pyrazine portion is electron-deficient and deactivating.

Theoretical and experimental studies show that EAS on an unsubstituted imidazo[1,2-a]pyrazine occurs preferentially at the C-3 position. stackexchange.comechemi.com This is because electrophilic attack at C-3 leads to a more stable cationic intermediate (Wheland intermediate) where the aromaticity of the six-membered pyrazine ring is preserved. stackexchange.comechemi.com

In the case of this compound, the most reactive C-3 position is already blocked by an iodine atom. Therefore, any further EAS reactions would be significantly more difficult and would be directed to other positions. The two bromine atoms and the iodine atom are deactivating groups, further reducing the ring's nucleophilicity. libretexts.org However, halogens are known as ortho, para-directors. libretexts.orgimperial.ac.uk Considering the powerful deactivating effect of the pyrazine ring, any subsequent, albeit challenging, electrophilic attack would most likely be directed to the C-2 position of the electron-richer imidazole ring. Substitution on the pyrazine ring (e.g., at C-5) would be highly disfavored due to the strong deactivating effect of the adjacent nitrogen atoms. stackexchange.comechemi.com

Direct C-H Functionalization Approaches

Direct C-H functionalization is a powerful tool for the modification of heterocyclic cores, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. For the imidazo[1,2-a]pyrazine ring system, the C3 position is generally the most electron-rich and, therefore, the most susceptible to electrophilic attack and various C-H functionalization reactions. researchgate.net However, in this compound, the C3 position is already occupied by an iodine atom. Consequently, direct C-H functionalization would target the remaining C-H bonds at the C2 and C5 positions.

Research on the related 6-chloroimidazo[1,2-a]pyrazine has shown that regioselective metalation can be achieved using specific reagents. nih.gov For instance, treatment with TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) leads to selective magnesiation at the C3 position. nih.gov Conversely, using TMP₂Zn·2MgCl₂·2LiCl results in a regiochemical switch, affording diheteroarylzinc intermediates functionalized at the C5 position. nih.gov These organometallic intermediates can then be quenched with various electrophiles to introduce a range of substituents.

While no direct studies on C-H functionalization of this compound have been reported, it is plausible that similar strategies could be employed to functionalize the C5 position, the only remaining C-H bond on the pyrazine ring. The strong electron-withdrawing effects of the two bromine atoms and the iodine atom would likely influence the acidity and reactivity of the C5 proton.

Visible light-induced C-H functionalization has also emerged as a mild and efficient method for the modification of imidazo[1,2-a]pyridines, a closely related scaffold. nih.gov These reactions often target the C3 position, but functionalization at other positions has also been documented. nih.gov Such photocatalytic methods could potentially be adapted for the C-H functionalization of the imidazo[1,2-a]pyrazine core, although the specific influence of the three halogen substituents would need to be investigated.

Table 1: Examples of C-H Functionalization on the Imidazo[1,2-a]pyrazine Scaffold

Starting MaterialReagent(s)Position of FunctionalizationProduct TypeReference
6-chloroimidazo[1,2-a]pyrazine1. TMPMgCl·LiCl; 2. ElectrophileC33-Substituted-6-chloroimidazo[1,2-a]pyrazine nih.gov
6-chloroimidazo[1,2-a]pyrazine1. TMP₂Zn·2MgCl₂·2LiCl; 2. ElectrophileC55-Substituted-6-chloroimidazo[1,2-a]pyrazine nih.gov
Imidazo[1,2-a]pyridinesN-phenyltetrahydroisoquinoline, rose bengal, visible lightC3C3-Aminoalkylated imidazo[1,2-a]pyridines nih.gov
Imidazo[1,2-a]pyridinesPerfluoroalkyl iodides, visible lightC33-Perfluoroalkyl substituted imidazo[1,2-a]pyridines nih.gov

Rearrangement Reactions and Transformations under Specific Chemical Conditions

Rearrangement reactions of the imidazo[1,2-a]pyrazine core are not extensively documented. However, studies on related fused heterocyclic systems suggest that under specific conditions, skeletal rearrangements can occur. For instance, an unusual iodine-mediated rearrangement of imidazo[1,5-a]imidazoles and imidazo[1,2-b]pyrazoles to imidazo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyrimidines has been reported. nih.govrsc.org This transformation highlights the potential for halogens to induce complex molecular rearrangements in related nitrogen-containing fused rings.

In the context of this compound, the presence of three halogen atoms could influence its stability and susceptibility to rearrangement under thermal, acidic, or basic conditions. For example, nucleophilic attack on the pyrazine ring, potentially facilitated by the electron-withdrawing nature of the bromine atoms, could lead to ring-opening and subsequent rearrangement.

It has been observed in the broader class of imidazo[1,2-a]pyrazines that substitution at the 8-position with a nucleophile can occur, displacing a halogen. nih.gov While this is a substitution rather than a rearrangement, it demonstrates the reactivity of the pyrazine ring. It is conceivable that under forcing conditions, such nucleophilic addition could initiate a more complex transformation.

Without direct experimental evidence for this compound, any discussion of rearrangement reactions remains speculative. However, the known reactivity of similar heterocyclic systems suggests that such transformations could be a potential, albeit likely challenging, reaction pathway to explore for the generation of novel scaffolds.

Kinetic and Thermodynamic Studies of Key Reaction Pathways

There is a notable absence of specific kinetic and thermodynamic data for reactions involving this compound in the current scientific literature. However, general principles of reactivity for halogenated aromatic and heteroaromatic compounds can provide some insight into the key reaction pathways, such as nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

The reactivity of the three different carbon-halogen bonds (C-I, C-Br at C6, and C-Br at C8) in cross-coupling reactions is expected to differ significantly. Generally, the order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. libretexts.org Therefore, the C-I bond at the 3-position is anticipated to be the most reactive site for reactions like Suzuki-Miyaura, Heck, or Sonogashira coupling. This selectivity would allow for the sequential functionalization of the molecule.

Studies on the Suzuki-Miyaura coupling of 2-chloropyrazine (B57796) with arylboronic acids have been conducted, demonstrating the feasibility of such reactions on the pyrazine ring. researchgate.net The reaction kinetics are influenced by the catalyst, base, and solvent system employed. researchgate.netresearchgate.net For this compound, a kinetic study would likely reveal a significantly faster rate for the coupling at the C3-iodo position compared to the C-bromo positions.

Thermodynamic considerations, such as the relative stability of intermediates in a potential reaction pathway, have been shown to be crucial in directing the regioselectivity of functionalization. For example, in the metalation of 6-chloroimidazo[1,2-a]pyrazine, the regioselectivity is described as being thermodynamically driven. nih.gov Computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the pKa values of the C-H bonds and the stability of potential intermediates in both C-H functionalization and cross-coupling reactions involving this compound. Such theoretical studies could predict the most likely reaction pathways and help in the design of synthetic strategies.

Table 2: General Reactivity Trends in Cross-Coupling Reactions

Reaction TypeGeneral Halogen Reactivity OrderExpected Most Reactive Site on this compound
Suzuki-Miyaura CouplingI > Br > ClC3-Iodo
Heck ReactionI > Br > ClC3-Iodo
Sonogashira CouplingI > Br > ClC3-Iodo
Buchwald-Hartwig AminationI > Br > ClC3-Iodo

Computational and Theoretical Studies on 6,8 Dibromo 3 Iodoimidazo 1,2 a Pyrazine

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic characteristics of molecules like 6,8-dibromo-3-iodoimidazo[1,2-a]pyrazine. These calculations offer a theoretical framework to predict molecular geometry, stability, and reactivity.

The first step in computational analysis involves the optimization of the molecule's three-dimensional structure to find its most stable conformation (a minimum on the potential energy surface). For this compound, this would be achieved using methods like DFT with a suitable basis set (e.g., B3LYP/6-311G++(d,p)). The imidazo[1,2-a]pyrazine (B1224502) core is a planar bicyclic system. The optimization process would precisely calculate the bond lengths, bond angles, and dihedral angles. Given the fused ring structure, significant conformational flexibility is not expected, but the calculations would confirm the planarity and the precise orientation of the bromo and iodo substituents.

Parameter Predicted Value
C-N bond lengths (imidazole ring) ~1.32-1.38 Å
C=N bond length (pyrazine ring) ~1.30-1.34 Å
C-C bond lengths ~1.37-1.45 Å
C-Br bond lengths ~1.85-1.90 Å
C-I bond length ~2.05-2.10 Å

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical stability; a larger gap generally implies higher stability and lower chemical reactivity. nih.gov

For this compound, DFT calculations would reveal the spatial distribution and energy levels of these orbitals. The electron-withdrawing nature of the halogen atoms is expected to lower the energy of both the HOMO and LUMO orbitals compared to the unsubstituted imidazo[1,2-a]pyrazine. The precise energy values would depend on the computational method and basis set used.

Table 2: Illustrative Frontier Orbital Energies for a Halogenated Imidazo[1,2-a]pyrazine Derivative (Note: These values are hypothetical and serve to illustrate the type of data obtained from DFT calculations.)

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -2.0

A lower HOMO-LUMO gap would suggest that the molecule is more polarizable and can be more readily involved in chemical reactions.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) typically colored in red, and regions of positive potential (electron-poor, prone to nucleophilic attack) colored in blue. nih.gov

In this compound, the MEP map would likely show the most negative potential localized around the nitrogen atoms of the pyrazine (B50134) ring, particularly the N4 atom, due to the presence of lone pairs of electrons. The regions around the hydrogen atoms and, to a lesser extent, the halogen atoms (due to the σ-hole effect) would exhibit positive potential. This information is critical for predicting how the molecule will interact with other reagents.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that govern reaction rates.

For reactions involving this compound, such as nucleophilic substitution or metal-catalyzed cross-coupling, computational methods can be used to identify the transition state structures. The transition state is the highest energy point along the reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes.

By calculating the energy of the reactants, transition state, and products, the activation energy (Ea) for the reaction can be determined. A lower activation energy implies a faster reaction rate. These calculations can help rationalize why a reaction proceeds through a particular pathway and can be used to predict the feasibility of a proposed reaction under specific conditions.

A significant challenge in the functionalization of polysubstituted heterocycles is controlling the regioselectivity—that is, directing a reaction to a specific position on the ring. Computational chemistry has proven to be a powerful predictive tool in this area.

A key study by Knochel and coworkers demonstrated the power of calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold. nih.govrsc.org While their work focused on 6-chloroimidazo[1,2-a]pyrazine (B1590719), the principles are directly applicable to its 6,8-dibromo-3-iodo analog. They utilized DFT calculations to determine the pKa values of the ring protons, which serve as a reliable indicator of their kinetic acidity and thus the most likely site for deprotonation by a base (metalation). nih.gov

For the unsubstituted imidazo[1,2-a]pyrazine, calculations showed very similar pKa values for the protons at positions 3 and 5, leading to a lack of regioselectivity in metalation reactions. nih.gov However, the introduction of an electron-withdrawing group, such as a chlorine atom at position 6, was predicted to significantly alter the acidity of the remaining protons. nih.gov

Table 3: Calculated pKa Values for 6-chloroimidazo[1,2-a]pyrazine (Source: Adapted from research by Knochel et al. nih.gov)

Position Calculated pKa
C3-H 29.5
C5-H 33.0

These calculations correctly predicted that the C3 position would be the most acidic and therefore the most reactive site for deprotonation with a suitable base, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl). nih.gov This computational insight allowed for the development of highly regioselective synthetic methods. nih.gov

For this compound, similar calculations would be invaluable. The existing iodo group at C3 would preclude metalation at that site. The computational task would be to predict the relative reactivity of the remaining positions, particularly for subsequent functionalization reactions like metal-halogen exchange or cross-coupling, where the different reactivities of the C-Br and C-I bonds would be a key factor.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, which are essential for the structural elucidation of molecules like this compound. Density Functional Theory (DFT) is a commonly employed method for calculating NMR chemical shifts and vibrational frequencies. nih.govrsc.orgnih.gov

The prediction of NMR chemical shifts is typically achieved using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.govresearchgate.net This process involves the calculation of isotropic shielding values for each nucleus, which are then converted to chemical shifts relative to a standard, such as tetramethylsilane (B1202638) (TMS). youtube.com For accurate predictions, it is often necessary to use scaling factors derived from linear regression analysis of calculated shielding values against experimental chemical shifts for a set of related molecules. youtube.com The chemical shifts for the hydrogen and carbon atoms in this compound are influenced by the electron-withdrawing effects of the halogen substituents and the electronic structure of the fused heterocyclic ring system.

Similarly, theoretical vibrational frequencies can be computed using DFT. These calculations provide the harmonic frequencies of the fundamental vibrational modes of the molecule. arxiv.orgarxiv.org However, these calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. dtic.mil To improve the agreement with experimental data, a scaling factor is typically applied to the computed frequencies. nih.gov The vibrational spectrum of this compound would be characterized by modes corresponding to the stretching and bending of the imidazo[1,2-a]pyrazine core, as well as the carbon-halogen bonds.

Table 1: Predicted Spectroscopic Data for this compound

ParameterPredicted Value
¹H NMR Chemical Shift (ppm)7.5 - 8.5
¹³C NMR Chemical Shift (ppm)110 - 150
C-Br Vibrational Freq (cm⁻¹)500 - 650
C-I Vibrational Freq (cm⁻¹)480 - 600

Note: The values in this table are illustrative and based on general expectations for similar halogenated heterocyclic compounds. Actual experimental or more precise computational values may differ.

Analysis of Non-Covalent Interactions, including Halogen Bonding and π-Stacking

Non-covalent interactions play a pivotal role in the supramolecular chemistry and biological activity of molecules. For this compound, halogen bonding and π-stacking are of particular significance.

Halogen Bonding: Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. acs.org This phenomenon is attributed to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the covalent bond. nih.gov The strength of the halogen bond is known to increase with the polarizability and size of the halogen atom, following the general trend Cl < Br < I. nih.govacs.org In this compound, the iodine atom at the 3-position is expected to be the most potent halogen bond donor, followed by the bromine atoms at the 6- and 8-positions. These interactions can be crucial in the binding of the molecule to biological targets, such as proteins, where the halogen atoms can interact with electron-rich atoms like oxygen or nitrogen. acs.org

π-Stacking: The fused aromatic system of the imidazo[1,2-a]pyrazine core allows for π-stacking interactions with other aromatic systems. nih.govresearchgate.net These interactions are driven by a combination of electrostatic and dispersion forces and are fundamental to the stability of DNA and protein structures. scirp.org The electron density of the aromatic rings in this compound is modulated by the presence of the nitrogen atoms and the halogen substituents, which in turn influences the nature and strength of the π-stacking interactions. scirp.org Computational studies can model these interactions to determine the preferred geometries (e.g., parallel-displaced or T-shaped) and the associated interaction energies.

Table 2: Predicted Non-Covalent Interaction Energies for this compound Dimers

Interaction TypePredicted Interaction Energy (kcal/mol)
Halogen Bonding (I···N)-3.0 to -5.0
Halogen Bonding (Br···N)-2.0 to -4.0
π-Stacking-2.5 to -10.0

Note: These energy ranges are illustrative and based on typical values for such interactions in similar molecular systems. The actual values will depend on the specific geometry and environment of the interacting molecules.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules in a condensed phase, such as in solution. nih.gov By simulating the movement of a molecule and its surrounding solvent molecules over time, MD can provide insights into its conformational flexibility, solvation, and interactions with other molecules. mdpi.com

For this compound, MD simulations can be used to explore its preferred conformations in different solvents. The simulations can also reveal the structure of the solvent around the molecule, highlighting specific interactions such as hydrogen bonding or halogen bonding with solvent molecules. nih.govresearchgate.net This is particularly important for understanding the solubility and reactivity of the compound. Furthermore, MD simulations can be employed to study the dynamics of the non-covalent interactions discussed previously, providing a more realistic picture of how these interactions behave in a dynamic environment compared to the static picture from quantum chemical calculations on isolated dimers. arxiv.org The results from MD simulations can be used to calculate thermodynamic properties such as the free energy of solvation, which is critical for predicting the partitioning of the compound between different phases. nih.gov

Applications of 6,8 Dibromo 3 Iodoimidazo 1,2 a Pyrazine in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Building Block for Architecturally Complex Molecules

The strategic placement of iodine at the 3-position and bromine atoms at the 6- and 8-positions makes 6,8-Dibromo-3-iodoimidazo[1,2-a]pyrazine an exemplary building block for synthesizing architecturally complex molecules. synhet.com The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bonds in transition-metal-catalyzed cross-coupling reactions. This reactivity difference enables chemists to perform regioselective functionalization. For instance, a Sonogashira, Suzuki, or Stille coupling can be performed selectively at the C-3 position, leaving the two bromine atoms untouched for subsequent transformations.

This stepwise approach is fundamental to the divergent synthesis of a library of compounds from a single, advanced intermediate. After the initial reaction at the iodo-position, the remaining dibromo-imidazo[1,2-a]pyrazine core can undergo further functionalization. The bromine atoms can be substituted through various cross-coupling reactions, lithiation-trapping sequences, or nucleophilic aromatic substitutions, paving the way for the assembly of intricate, three-dimensionally diverse molecules that would be challenging to create using other methods. This compound is particularly useful in medicinal chemistry for the development of kinase inhibitors and other therapeutic agents where precise control over substituent placement is critical for biological activity.

Table 1: Regioselective Reactions of this compound

Reactive SiteRelative ReactivityTypical Reaction TypesExample Transformation
C3-IodoHighSuzuki, Sonogashira, Stille, Heck, Buchwald-Hartwig AminationSelective coupling with an arylboronic acid to form a 3-aryl derivative.
C6-BromoModerateSuzuki, Buchwald-Hartwig, Nucleophilic Aromatic SubstitutionSubsequent coupling with a different arylboronic acid or amine.
C8-BromoModerateSuzuki, Buchwald-Hartwig, Nucleophilic Aromatic SubstitutionFurther functionalization after reaction at C-3 and C-6 positions.

Precursor for Novel Ligands in Transition Metal Catalysis (Focus on Ligand Synthesis and Characterization)

The imidazo[1,2-a]pyrazine (B1224502) scaffold contains multiple nitrogen atoms that can act as coordination sites for transition metals, making it an attractive core for the design of novel ligands. This compound is an ideal precursor for synthesizing such ligands due to its multiple points for functionalization. By replacing the halogen atoms with phosphorus, nitrogen, or sulfur-containing moieties, which are excellent donor groups, chemists can create a variety of mono-, bi-, or tridentate ligands.

Ligand Synthesis: The synthesis of these novel ligands typically begins with the selective functionalization of the C-3 iodo position. For example, a phosphine (B1218219) group, such as diphenylphosphine, can be introduced via a palladium- or nickel-catalyzed coupling reaction. Subsequently, the bromo groups at the C-6 and C-8 positions can be substituted with other donor groups, such as pyridyl or pyrazolyl rings, through Suzuki or Stille coupling reactions. This modular approach allows for the fine-tuning of the ligand's steric and electronic properties.

Characterization: Once synthesized, these potential ligands are rigorously characterized using a suite of analytical techniques.

NMR Spectroscopy: 1H, 13C, and 31P NMR are used to confirm the structure of the ligand and to verify that the desired substitutions have occurred at the correct positions.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to confirm the exact molecular weight and elemental composition of the newly synthesized compound.

FTIR Spectroscopy: Infrared spectroscopy helps to identify the characteristic vibrational frequencies of the functional groups introduced onto the imidazo[1,2-a]pyrazine core.

Elemental Analysis: This provides the percentage composition of elements (C, H, N) in the molecule, which is compared against the calculated values to confirm purity. nih.gov

The resulting metal complexes, formed by reacting these new ligands with transition metal precursors (e.g., of palladium, platinum, rhodium, or iridium), are then studied for their catalytic activity in various organic transformations. mdpi.comekb.eg

Table 2: Hypothetical Synthesis of a Bidentate Ligand from this compound

StepReactionReagentsPosition FunctionalizedResulting Intermediate/Product
1Suzuki Coupling2-Pyridylboronic acid, Pd catalyst, baseC-36,8-Dibromo-3-(2-pyridyl)imidazo[1,2-a]pyrazine
2Buchwald-Hartwig AminationDiphenylphosphine, Pd catalyst, baseC-88-(Diphenylphosphino)-6-bromo-3-(2-pyridyl)imidazo[1,2-a]pyrazine (A P,N-Bidentate Ligand)

Role in the Development of New Reagents or Catalysts Incorporating the Imidazo[1,2-a]pyrazine Moiety

The imidazo[1,2-a]pyrazine core itself, particularly when functionalized, can exhibit catalytic activity. The development of new reagents and organocatalysts is an expanding area of chemical research. The unique electronic properties of this compound make it a candidate for developing novel catalytic systems. For instance, the iodine atom at the C-3 position can participate in halogen bonding, a type of non-covalent interaction that can be used to activate substrates in organocatalysis.

Furthermore, derivatives of this compound could serve as precursors to N-heterocyclic carbene (NHC) catalysts. By elaborating the imidazo[1,2-a]pyrazine structure, it is possible to generate fused NHC systems with unique steric and electronic profiles. Additionally, the imidazo[1,2-a]pyrazine scaffold is a key component in some fluorescent compounds, and iodine-catalyzed reactions have been developed for the efficient synthesis of this heterocyclic system. nih.govrsc.org This suggests that the iodo-substituted compound itself could play a role in iodine-mediated synthetic methodologies, potentially acting as a pre-catalyst or a recyclable organocatalyst in certain transformations. researchgate.net

Contribution to the Synthesis of Advanced Chemical Materials (Focus on Chemical Synthesis Routes and Structural Integration)

The imidazo[1,2-a]pyrazine nucleus is known for its interesting photophysical and electronic properties, making it a desirable component in advanced materials such as organic light-emitting diodes (OLEDs), conductive polymers, and sensors. cymitquimica.com this compound is an excellent monomer for incorporating this heterocycle into larger polymeric or macromolecular structures.

Chemical Synthesis Routes: The primary method for integrating this compound into materials is through iterative cross-coupling reactions. For example, Yamamoto or Suzuki polycondensation can be employed, where the di-bromo functionality at the C-6 and C-8 positions allows for the growth of polymer chains. The C-3 iodo-position can be used to attach a specific functional group to tune the material's properties or to serve as an orthogonal reactive handle for post-polymerization modification.

Structural Integration: By carefully choosing the co-monomers to be coupled with the 6,8-disubstituted imidazo[1,2-a]pyrazine unit, chemists can design conjugated polymers with tailored band gaps, fluorescence characteristics, and charge-transport properties. The rigid, planar structure of the imidazo[1,2-a]pyrazine core can enhance π-π stacking interactions in the solid state, which is beneficial for charge mobility in organic electronic devices. The ability to precisely install three different substituents allows for the creation of highly defined, three-dimensional materials with predictable structures and functions.

Table 3: Integration of this compound into Advanced Materials

Material TypeSynthetic StrategyRole of the Imidazo[1,2-a]pyrazine Unit
Conjugated PolymersSuzuki or Stille Polycondensation at C-6 and C-8 positions.Provides electronic and photophysical properties; enhances structural rigidity.
Functional DyesFunctionalization at C-3, C-6, and C-8 with chromophoric or auxochromic groups.Serves as the core scaffold of the dye molecule.
Metal-Organic Frameworks (MOFs)Synthesis of a multitopic ligand via functionalization of the halogen positions with carboxylate or other coordinating groups.Acts as the organic linker connecting metal nodes.

Future Directions and Emerging Research Avenues

Development of Highly Chemo- and Regioselective Transformations

A primary focus of future research will undoubtedly be the development of highly chemo- and regioselective transformations that can differentiate between the three halogen atoms. The inherent differences in the carbon-halogen bond strengths (C-I < C-Br) provide a basis for selective reactions.

Initial efforts would likely concentrate on the selective activation of the C-I bond at the 3-position, which is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than C-Br bonds. This would allow for the introduction of a diverse range of substituents at this position while leaving the two bromine atoms intact for subsequent functionalization. The Sonogashira coupling of terminal alkynes with aryl or vinyl halides, a reaction known for its mild conditions and tolerance of various functional groups, would be a prime candidate for the selective derivatization of the 3-iodo position. organic-chemistry.orgwikipedia.orglibretexts.org

Subsequent research could then target the differential reactivity of the C6-Br and C8-Br bonds. The electronic environment of these two positions is not identical, which could be exploited for regioselective functionalization. For instance, the presence of an electron-donating group at the 8-position has been shown to enhance the reactivity of the imidazo[1,2-a]pyrazine (B1224502) heterocycle towards electrophilic substitutions at the 3-position, suggesting that the electronic properties of substituents can influence the reactivity of other positions on the ring system. rsc.org

Table 1: Potential Sequential Cross-Coupling Reactions

StepPositionReaction TypePotential Reagents
1C3Sonogashira CouplingTerminal alkynes, Pd catalyst, Cu(I) cocatalyst
2C8 or C6Suzuki-Miyaura CouplingArylboronic acids, Pd catalyst, base
3C6 or C8Buchwald-Hartwig AminationAmines, Pd catalyst, ligand

Exploration of Novel Catalytic Systems for Efficient Derivatization

The development of novel catalytic systems will be paramount to achieving the desired selectivity in the derivatization of 6,8-dibromo-3-iodoimidazo[1,2-a]pyrazine. While standard palladium catalysts are a good starting point, the synthesis of highly substituted imidazo[1,2-a]pyrazines will likely require more sophisticated catalytic systems.

Research into ligands that can fine-tune the reactivity of the palladium center will be crucial. For example, the use of bulky, electron-rich phosphine (B1218219) ligands has been shown to facilitate challenging cross-coupling reactions. researchgate.net The development of biarylphosphine ligands has led to improved catalysts for the coupling of electron-deficient heterocyclic substrates. researchgate.net Furthermore, N-heterocyclic carbenes (NHCs) have emerged as powerful ligands in cross-coupling reactions, and their application in the selective functionalization of this scaffold warrants investigation.

Beyond palladium, other transition metals could also be explored. For instance, nickel-catalyzed Sonogashira couplings have been developed for the reaction of non-activated alkyl halides. wikipedia.org The exploration of copper-free Sonogashira coupling conditions would also be a valuable pursuit to develop more environmentally friendly and cost-effective synthetic routes. organic-chemistry.org

Integration into Flow Chemistry Methodologies for Continuous Synthesis

The translation of synthetic routes for this compound and its derivatives to continuous flow chemistry represents a significant area for future development. Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and the potential for in-line purification and analysis. researchgate.netegasmoniz.com.pt

The sequential nature of the functionalization of this polyhalogenated scaffold makes it an ideal candidate for multistep flow processes. egasmoniz.com.pt A flow reactor could be designed to perform a series of cross-coupling reactions in a continuous manner, with each step targeting a different halogenated position. This would allow for the efficient and automated synthesis of a library of diverse imidazo[1,2-a]pyrazine derivatives. The ability to precisely control reaction parameters such as temperature, pressure, and residence time in a flow system could be key to achieving the high levels of chemo- and regioselectivity required.

Design of Advanced Spectroscopic Probes Based on the Halogenated Scaffold

The imidazo[1,2-a]pyrazine core is a known fluorophore, and the introduction of heavy atoms like bromine and iodine can significantly influence its photophysical properties through the heavy-atom effect. This opens up the possibility of designing advanced spectroscopic probes based on the this compound scaffold.

Future research could focus on developing "turn-on" fluorescent probes where the fluorescence is quenched in the native state but is restored upon reaction with a specific analyte. researchgate.net For example, the selective displacement of the iodine or bromine atoms by a recognition moiety could lead to a change in the fluorescence properties of the molecule. The development of imidazo[1,2-a]pyridine-based fluorescent probes for the detection of metal ions like Fe³⁺ and Hg²⁺ has already been demonstrated, suggesting the potential of this class of compounds as sensors. rsc.orgrsc.org The unique substitution pattern of this compound could be leveraged to create probes with high selectivity and sensitivity.

Computational Design of Novel Imidazo[1,2-a]pyrazine Derivatives with Tuned Reactivity Profiles

Computational chemistry, particularly Density Functional Theory (DFT), will be an indispensable tool in guiding the future development of this compound chemistry. DFT calculations can be used to predict the relative reactivity of the different halogenated positions, helping to design experiments for selective functionalization. researchgate.net

By modeling the transition states of various catalytic cycles, researchers can gain insights into the factors that control regioselectivity and identify the most promising catalytic systems. For instance, computational studies can help in understanding the subtle electronic and steric effects that govern the differential reactivity of the C6-Br and C8-Br bonds.

Furthermore, computational methods can be employed to predict the photophysical properties of novel imidazo[1,2-a]pyrazine derivatives, aiding in the rational design of new fluorescent probes with tailored absorption and emission wavelengths. Theoretical prediction of infrared spectra has been successfully applied to related imidazo[1,2-a]pyrazine systems, demonstrating the utility of these methods. egasmoniz.com.pt The HOMO-LUMO energy gap, a key parameter in determining the electronic and optical properties of a molecule, can be calculated to screen for candidates with desired characteristics before their synthesis. nih.gov

Q & A

Q. What synthetic methodologies are most effective for introducing halogen substituents (Br, I) into the imidazo[1,2-a]pyrazine scaffold?

Halogenation typically involves electrophilic substitution or transition-metal-catalyzed cross-coupling. For bromination, direct electrophilic substitution at positions 6 and 8 is favored due to the electron-deficient nature of the pyrazine ring, as predicted by electron density calculations . Iodination at position 3 can be achieved via Ullmann-type coupling using CuI catalysts or iodine-mediated cyclization under mild conditions . Optimization requires controlling stoichiometry and reaction time to avoid over-halogenation.

Q. How can the regioselectivity of nucleophilic substitution reactions be controlled in 6,8-dibromoimidazo[1,2-a]pyrazine derivatives?

Regioselectivity is governed by the electronic environment of the halogenated positions. Position 8 (para to the bridgehead nitrogen) is more reactive toward nucleophiles like methoxide due to lower electron density compared to position 5. This trend aligns with computational studies showing electron-deficient regions at C8 . For selective mono-substitution, catalytic dehalogenation (e.g., Pd/C with H₂) followed by quenching with nucleophiles is recommended .

Q. What spectroscopic techniques are critical for characterizing halogenated imidazo[1,2-a]pyrazines?

  • NMR : 1^1H-1^1H coupling constants (e.g., J5,8>J6,8J_{5,8} > J_{6,8}) resolve positional isomerism .
  • X-ray crystallography : Confirms regiochemistry and crystal packing, particularly for ambiguous cases like unsymmetrical dihalogenation .
  • HRMS/ESI-QTOF : Validates molecular formulas for polyhalogenated derivatives .

Advanced Research Questions

Q. How do steric and electronic effects influence the biological activity of 6,8-dibromo-3-iodoimidazo[1,2-a]pyrazine derivatives in kinase inhibition?

The bulky iodine at C3 enhances steric hindrance, potentially improving selectivity for kinase ATP-binding pockets. For example, imidazo[1,2-a]pyrazines with methanesulfonyl groups at C8 exhibit potent Aurora kinase inhibition (IC₅₀ < 10 nM) due to hydrophobic interactions . Computational docking studies (e.g., molecular dynamics simulations) are essential to map binding modes and optimize substituent geometry .

Q. What strategies address contradictions in photophysical data for benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids?

Discrepancies in fluorescence intensity between solution and solid states arise from aggregation-induced emission (AIE) effects. Substituents like electron-withdrawing halogens (e.g., -F, -Cl) at C9/C10 enhance solid-state emission by restricting intramolecular rotation . Conflicting solvatochromic data may require solvent polarity adjustments or time-resolved fluorescence spectroscopy to disentangle excited-state dynamics .

Q. How can computational modeling predict α-adrenergic receptor subtype selectivity for piperazinylimidazo[1,2-a]pyrazines?

Lanthanide shift-assisted NMR and molecular mechanics (e.g., conformational energy minimization) reveal that planar imidazo[1,2-a]pyrazine cores mimic the semi-rigid structure of mianserin, a known α₂ antagonist. Substituents at C5 (e.g., methyl groups) reduce α₁ affinity by 70-fold while retaining α₂ activity, as shown in equilibrium binding assays .

Q. What synthetic routes enable late-stage functionalization of this compound for bioimaging applications?

Post-synthetic modifications include:

  • Suzuki-Miyaura coupling : Aryl boronic acids at C6/C8 introduce fluorophores (e.g., naphthalene) without disrupting the iodine at C3 .
  • Click chemistry : Azide-alkyne cycloaddition at C3 (after iodine displacement) attaches biocompatible tags (e.g., BODIPY) .
  • Electrophilic trapping : Grignard reagents add to C8 via nucleophilic aromatic substitution, followed by DDQ oxidation to restore aromaticity .

Methodological Considerations

Q. How to resolve low yields in iodine-catalyzed multicomponent reactions for imidazo[1,2-a]pyrazine synthesis?

Low yields often stem from tert-butyl isocyanide decomposition. Optimize by:

  • Using polar aprotic solvents (DMSO) to stabilize intermediates .
  • Reducing reaction temperature (<25°C) and employing 5 mol% iodine as a Lewis acid catalyst .
  • Purifying via silica gel chromatography with ethyl acetate/hexane gradients to separate regioisomers .

Q. What experimental controls are critical when evaluating anti-inflammatory activity in sepsis models?

  • Cytokine profiling : Measure IL-6 and TNF-α levels via ELISA to correlate activity with NF-κB pathway modulation .
  • Phototoxicity controls : Assess cell permeability and ROS generation under blue light (450 nm) to rule out artifacts in fluorescence-based assays .
  • Dose-ranging studies : Use LPS-induced RAW 264.7 macrophages to establish EC₅₀ values, ensuring derivatives do not exceed IC₅₀ thresholds for cytotoxicity .

Data Contradiction Analysis

Q. Why do some studies report conflicting regioselectivity in halogen displacement reactions?

Discrepancies arise from solvent polarity and catalyst choice. For example:

  • In DMSO/TFA, Br at C6 is preferentially displaced due to acid stabilization of the transition state .
  • In non-polar solvents (toluene), steric effects dominate, favoring substitution at C8 .
    Validate via deuterium exchange experiments under alkaline conditions to map reactive protons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,8-Dibromo-3-iodoimidazo[1,2-a]pyrazine
Reactant of Route 2
Reactant of Route 2
6,8-Dibromo-3-iodoimidazo[1,2-a]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.